An In-depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azaspiro[5.5]undecane hydrochloride is a spirocyclic aliphatic amine that has garnered significant interest in medicinal chemistry, particularly for its potent antiviral activity. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its primary applications in drug development.
Chemical Identity and Physical Properties
3-Azaspiro[5.5]undecane hydrochloride is the hydrochloride salt of the parent compound, 3-Azaspiro[5.5]undecane. The presence of the hydrochloride salt enhances its stability and aqueous solubility, which are desirable characteristics for a drug candidate.
| Property | Value | Source(s) |
| Chemical Name | 3-Azaspiro[5.5]undecane hydrochloride | [1] |
| Synonyms | 4,4-Pentamethylenepiperidine hydrochloride | [2] |
| CAS Number | 1125-01-5 | [1] |
| Molecular Formula | C₁₀H₂₀ClN | [1] |
| Molecular Weight | 189.73 g/mol | [1] |
| Physical Appearance | White to off-white solid | [3] |
| Solubility | Water: 100 mg/mL | [2] |
Note: While a specific experimental melting point is not consistently reported in publicly available literature, its solid form at room temperature is well-documented.
Chemical Structure
The structure of 3-Azaspiro[5.5]undecane hydrochloride features a piperidine ring and a cyclohexane ring sharing a single carbon atom (the spiro center).
Caption: 2D structure of 3-Azaspiro[5.5]undecane hydrochloride.
Synthesis of 3-Azaspiro[5.5]undecane Hydrochloride
The synthesis of 3-Azaspiro[5.5]undecane hydrochloride is typically achieved through the reduction of its precursor, 3-Azaspiro[5.5]undecane-2,4-dione (also known as 3,3-pentamethylene glutarimide).
Synthesis of the Precursor: 3-Azaspiro[5.5]undecane-2,4-dione
One common method for synthesizing the dione precursor involves the reaction of 1,1-cyclohexanediacetic acid with a source of ammonia, such as formamide or ammonium acetate with acetic anhydride.
Protocol: Synthesis of 3-Azaspiro[5.5]undecane-2,4-dione
Materials:
-
1,1-Cyclohexanediacetic acid
-
Formamide
-
Water
Procedure:
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Combine 1,1-cyclohexanediacetic acid (10.0 g, 50 mmol) and formamide (4.5 g, 100 mmol) in a 100 mL three-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser.[4]
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Heat the suspension with stirring. The mixture will become a clear, colorless solution.[4]
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Continue heating and stirring at 150-160°C for 4 hours.[4]
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Cautiously pour the hot reaction mixture into 40 mL of water. A colorless precipitate will form.[4]
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Collect the precipitate by filtration, wash with 10 mL of water, and dry under vacuum to yield 3-Azaspiro[5.5]undecane-2,4-dione.[4]
Final Step: Reduction and Salt Formation
The dione precursor is then reduced to form the free base, 3-Azaspiro[5.5]undecane, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt.
Caption: Synthetic workflow for 3-Azaspiro[5.5]undecane hydrochloride.
Spectral Characterization (Predicted)
¹H NMR: The spectrum is expected to show broad multiplets for the protons on the cyclohexane and piperidine rings. The protons adjacent to the nitrogen atom will likely be shifted downfield.
¹³C NMR: The spectrum of the free base, 3-Azaspiro[5.5]undecane, would show signals for the spiro carbon, and the methylene carbons of the cyclohexane and piperidine rings. For the precursor, 3-Azaspiro[5.5]undecane-2,4-dione, the carbonyl carbons of the imide would appear significantly downfield (around 172.72 ppm), with other carbons appearing at approximately 42.50 ppm (CH₂ of the glutarimide ring), 35.29 ppm (spiro C), and 32.45, 25.36, and 20.97 ppm for the cyclohexane ring carbons.[5]
FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations for the alkane groups (typically in the 2850-2960 cm⁻¹ region) and N-H stretching from the protonated amine.
Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight (153.27 g/mol ).
Applications in Drug Development
The primary and most well-documented application of 3-Azaspiro[5.5]undecane hydrochloride is as a potent inhibitor of the influenza A virus M2 proton channel. It has shown an IC₅₀ of 1 µM against the wild-type M2 channel.[2] This makes it a significant lead compound in the development of new antiviral therapies, particularly in the context of amantadine-resistant influenza strains.
Safety and Handling
3-Azaspiro[5.5]undecane hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Purity Analysis
The purity of 3-Azaspiro[5.5]undecane hydrochloride can be determined using standard analytical techniques. High-performance liquid chromatography (HPLC) is a common and effective method for assessing the purity of pharmaceutical compounds.[6] A typical HPLC analysis would involve:
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Column: A C18 reversed-phase column.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
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Detection: UV detection at a suitable wavelength.
The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Conclusion
3-Azaspiro[5.5]undecane hydrochloride is a valuable compound for researchers in the field of antiviral drug discovery. Its straightforward synthesis from commercially available starting materials and its potent inhibition of the influenza A M2 channel make it an attractive scaffold for further development. This guide provides a foundational understanding of its key properties and handling, enabling its effective use in a research and development setting.
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